Himic anhydride

Catalog No.
S581561
CAS No.
2746-19-2
M.F
C9H8O3
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Himic anhydride

CAS Number

2746-19-2

Product Name

Himic anhydride

IUPAC Name

(1S,2S,6R,7R)-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6+,7-

InChI Key

KNDQHSIWLOJIGP-RNGGSSJXSA-N

SMILES

C1C2C=CC1C3C2C(=O)OC3=O

Synonyms

(3aR,4R,7S,7aS)-rel-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1,3-dione; Himic Anhydride; exo-3,6-Methylene-1,2,3,6-tetrahydrophthalic Anhydride; exo-3,6-Methylene-4-cyclohexene-1,2-dicarboxylic Anhydride; exo-5-Norbornene-1,2-dicarboxylic Anhydr

Canonical SMILES

C1C2C=CC1C3C2C(=O)OC3=O

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)OC3=O

Synthesis of Organic Compounds:

Himic anhydride is a versatile starting material for the synthesis of various organic compounds. Its reactive anhydride group readily undergoes nucleophilic substitution reactions, allowing the attachment of different functional groups. This property makes it valuable for the synthesis of:

  • Esters: By reacting with alcohols in the presence of an acid catalyst, himic anhydride can be used to prepare various esters. These esters have diverse applications in pharmaceuticals, fragrances, and plasticizers [].
  • Imides: Reaction with amines under specific conditions leads to the formation of imides, which are important heterocyclic compounds with various applications in medicine and materials science [].
  • Anhydrides: Himic anhydride itself can be used as a dehydrating agent to convert carboxylic acids into their corresponding anhydrides.

Preparation of Polymers:

Himic anhydride plays a crucial role in the synthesis of several types of polymers, including:

  • Polyesters: When reacted with diols, himic anhydride forms the building blocks for various polyesters. These polymers are widely used in textiles, packaging materials, and engineering applications due to their excellent strength and durability [].
  • Polyimides: Condensation of himic anhydride with diamines leads to the formation of polyimides, which are known for their high thermal stability, chemical resistance, and excellent mechanical properties. These properties make them valuable for various applications in aerospace, electronics, and automotive industries [].

Other Research Applications:

Beyond the specific examples mentioned above, himic anhydride finds use in various other areas of scientific research, such as:

  • As a crosslinking agent in resins and coatings: Himic anhydride can react with functional groups present in polymers to form crosslinks, enhancing their mechanical strength and chemical resistance [].
  • As a precursor in the synthesis of dyes and pigments: The reactive nature of himic anhydride allows its use in the preparation of various dyes and pigments with desired properties [].
  • In analytical chemistry: Himic anhydride can be used as a reagent in various analytical techniques, such as the Karl Fischer method for water determination [].

Himic anhydride, scientifically known as (2-endo,3-endo)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride, is a bicyclic compound derived from the Diels-Alder reaction between cyclopentadiene and maleic anhydride. This compound exists primarily in two isomeric forms: the endo and exo isomers, with the endo form being more prevalent in synthetic processes. Himic anhydride is characterized by its white solid appearance and a molecular formula of C₉H₈O₃, with a molecular weight of 164.16 g/mol .

, including:

  • Diels-Alder Reaction: It can participate in further Diels-Alder reactions to form more complex cyclic structures.
  • Thermal Equilibration: Heating endo-himic anhydride leads to a mixture of endo and exo isomers, typically in a 55:45 ratio. This reaction exemplifies kinetic versus thermodynamic control in organic synthesis .
  • Hydrolysis: Reacts with water to yield the corresponding dicarboxylic acid .

Himic anhydride is primarily synthesized through the Diels-Alder reaction:

  • Reactants: Cyclopentadiene and maleic anhydride.
  • Conditions: The reaction typically occurs at elevated temperatures, facilitating the formation of the endo product.
  • Isomerization: The endo isomer can be converted to the exo isomer through thermal equilibration or UV irradiation .

Himic anhydride finds applications in various fields:

  • Polymer Chemistry: It serves as a precursor for ring-opening metathesis polymerization (ROMP), enabling the synthesis of complex macromolecules .
  • Organic Synthesis: Used as a reagent in organic reactions due to its reactive anhydride functional group.
  • Educational Purposes: Frequently employed in undergraduate chemistry laboratories to illustrate concepts such as stereochemistry and reaction mechanisms .

Studies on the interactions of himic anhydride with other compounds have highlighted its versatility in forming new chemical entities. Its solubility and thermodynamic properties have been explored, indicating that solubility increases with temperature, which can influence reaction outcomes in synthetic applications . Additionally, its reactivity with various organic compounds suggests potential pathways for developing novel materials or pharmaceuticals .

Himic anhydride shares structural similarities with several other compounds, notably:

Compound NameStructure TypeUnique Features
Nadic AnhydrideBicyclic AnhydrideExhibits endo-exo isomerism; used in thiol-ene reactions
Maleic AnhydrideUnsaturated Dicarboxylic AnhydrideMore reactive; widely used in industrial applications
Succinic AnhydrideDicarboxylic AnhydrideLess sterically hindered; simpler structure

Uniqueness of Himic Anhydride

Himic anhydride's unique bicyclic structure allows for specific stereochemical configurations that are not present in simpler dicarboxylic anhydrides like succinic anhydride. Its ability to participate in complex reactions while maintaining stability under certain conditions distinguishes it from nadic and maleic anhydrides.

XLogP3

0.7

UNII

N1KQO6559B

GHS Hazard Statements

Aggregated GHS information provided by 90 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

2746-19-2
129-64-6

Wikipedia

Himic anhydride

General Manufacturing Information

4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aR,4R,7S,7aS)-rel-: ACTIVE

Dates

Modify: 2023-08-15

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